2-Amino-4-hydroxy-5-methylquinoline-3-carbonitrile

Monoamine Oxidase Enzyme Inhibition Neurochemistry

Researchers studying MAO-B-mediated pathways frequently encounter inconsistent supply and unvalidated biological activity in generic quinoline probes. This compound eliminates those risks with defined selectivity data and reliable multi-vendor availability. • 7.5-fold MAO-B selectivity: IC50 560 nM (MAO-B) vs 4,200 nM (MAO-A), validated in fluorescence-based kynuramine assays • CNS-optimized scaffold: LogP 1.70, zero rotatable bonds, enhanced membrane permeability from the 5-methyl substituent • ≥95% purity across major suppliers; stocked in mg-to-gram quantities with ambient shipping

Molecular Formula C11H9N3O
Molecular Weight 199.21 g/mol
Cat. No. B13258809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-hydroxy-5-methylquinoline-3-carbonitrile
Molecular FormulaC11H9N3O
Molecular Weight199.21 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)NC(=C(C2=O)C#N)N
InChIInChI=1S/C11H9N3O/c1-6-3-2-4-8-9(6)10(15)7(5-12)11(13)14-8/h2-4H,1H3,(H3,13,14,15)
InChIKeyDJIDUMGEWFJYPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-4-hydroxy-5-methylquinoline-3-carbonitrile: Chemical Profile & Identifiers


2-Amino-4-hydroxy-5-methylquinoline-3-carbonitrile (CAS 1387526-49-9) is a quinoline derivative characterized by a bicyclic core with amino, hydroxy, methyl, and nitrile substituents [1]. Its molecular formula is C11H9N3O with a molecular weight of 199.21 g/mol, and it is typically supplied as a ≥95% purity research chemical . The compound is commercially available from multiple vendors and is employed as a building block in medicinal chemistry programs, particularly those targeting monoamine oxidases (MAO) and related biological pathways [2].

Research Target Monoamine oxidase (MAO) pathway studies
Compound Class Quinoline-3-carbonitrile building block
Selectivity Profile Reported MAO-B over MAO-A preference (see evidence)
Use Context In vitro enzyme assays, SAR expansion

2-Amino-4-hydroxy-5-methylquinoline-3-carbonitrile: Analog Substitution Risks


The substitution pattern on the quinoline core—specifically the 5-methyl group and the 3-carbonitrile moiety—fundamentally alters both the physicochemical properties and the biological activity profile of this compound class. Simple in-class analogs lacking the 5-methyl group (e.g., 2-amino-4-hydroxyquinoline-3-carbonitrile) exhibit different lipophilicity and metabolic stability, while the presence of the carbonitrile group at position 3 is critical for observed MAO inhibitory activity . As demonstrated in the evidence below, these subtle structural variations translate into quantifiable differences in target selectivity and potency, meaning that generic substitution of a similar-looking quinoline derivative will not yield the same experimental outcomes [1].

Removal of the 5-methyl group may shift lipophilicity and MAO isoform selectivity, potentially altering assay outcomes.
Replacement of the 3-carbonitrile with other substituents may eliminate MAO inhibitory activity reported for this scaffold.

2-Amino-4-hydroxy-5-methylquinoline-3-carbonitrile: Quantified Differentiation


MAO-B Selectivity Over MAO-A

In a head-to-head assay against human recombinant MAO-A and MAO-B expressed in supersomes, 2-Amino-4-hydroxy-5-methylquinoline-3-carbonitrile demonstrated a clear preference for MAO-B. The compound inhibited MAO-B with an IC50 of 560 nM, while its IC50 against MAO-A was 4,200 nM [1]. This yields a selectivity ratio of 7.5 in favor of MAO-B, a profile that distinguishes it from many unselective quinoline analogs.

MAO-B Selectivity
Head-to-head
MAO-B IC50 560 nM vs MAO-A IC50 4,200 nM
7.5-fold selectivity for MAO-B
Reported preferential MAO-B inhibition; supports isoform-selective assay design
Human recombinant MAO; kynuramine substrate
Monoamine Oxidase Enzyme Inhibition Neurochemistry

MAO-B Potency vs. Clorgyline and Deprenyl

When benchmarked against the classic MAO inhibitors clorgyline (MAO-A selective) and deprenyl (selegiline, MAO-B selective), 2-Amino-4-hydroxy-5-methylquinoline-3-carbonitrile occupies a unique potency niche. Its MAO-B IC50 of 560 nM is >80-fold more potent than clorgyline on MAO-B (IC50 = 45,300 nM) but ~1.6-fold less potent than deprenyl on MAO-B (IC50 = 347 nM) [1][2]. On MAO-A, the compound (IC50 = 4,200 nM) is ~215-fold less potent than clorgyline (IC50 = 19.5 nM) but ~4.5-fold more potent than deprenyl (IC50 = 19,100 nM) [1][2].

Benchmarking vs Standards
Cross-study comparable
80.9× more potent than clorgyline on MAO-B; 1.6× less potent than deprenyl
Distinct potency niche for MAO-B; supports comparator assay design
Human recombinant MAO; fluorometric detection
MAO Inhibitors Pharmacology Benchmarking

Enhanced Lipophilicity vs. Des-Methyl Analog

The computed partition coefficient (LogP) for 2-Amino-4-hydroxy-5-methylquinoline-3-carbonitrile is 1.70 . In contrast, the des-methyl analog 2-amino-4-hydroxyquinoline-3-carbonitrile is predicted to have a LogP of approximately 1.2 based on structure-activity relationship trends [1]. The addition of a single methyl group at position 5 increases lipophilicity by roughly 0.5 LogP units, a change that can enhance passive membrane permeability while maintaining aqueous solubility.

Lipophilicity Shift
Class-level inference
LogP increase ~0.5 units vs des-methyl analog
Reported higher lipophilicity may influence membrane permeability assessment in CNS models
Computed LogP; experimental validation limited
Lipophilicity Drug-likeness Medicinal Chemistry

Conformational Rigidity Advantage

The target compound contains zero rotatable bonds, as verified by computational analysis . Many related quinoline analogs, such as 2-amino-4-hydroxy-5-methylquinoline (lacking the 3-carbonitrile), possess at least one rotatable bond. The absence of rotatable bonds in 2-Amino-4-hydroxy-5-methylquinoline-3-carbonitrile enforces a rigid conformation, which can reduce the entropic penalty upon binding to a biological target and potentially improve binding affinity relative to more flexible analogs [1].

Conformational Rigidity
Class-level inference
0 rotatable bonds
Rigid scaffold may support structure-based design and binding studies
Compared to typical analogs with ≥1 rotatable bond
Conformational Restriction Binding Affinity Molecular Design

2-Amino-4-hydroxy-5-methylquinoline-3-carbonitrile: Evidence-Based Applications


MAO-B Selective Tool for Neuroscience Research

Based on its 7.5-fold selectivity for MAO-B over MAO-A (IC50: 560 nM vs. 4,200 nM) [1], this compound is well-suited as a chemical probe in studies of dopamine metabolism, Parkinson's disease models, and behavioral pharmacology where selective MAO-B inhibition is required without complete MAO-A suppression. Its moderate potency allows for dose-dependent target engagement studies.

Pharmacological Benchmarking vs. Classical MAO Inhibitors

The compound's unique potency profile—more potent than clorgyline on MAO-B (80.9-fold difference) yet less potent than deprenyl (1.6-fold difference) [2]—positions it as a valuable comparator in assays designed to characterize novel MAO-B inhibitors. Its use in parallel dose-response curves with standard inhibitors can reveal mechanistic differences and selectivity windows.

Medicinal Chemistry Building Block for CNS Penetrant Leads

With a LogP of 1.70 and zero rotatable bonds , this scaffold offers a balanced lipophilic-rigid profile that is highly desirable in CNS drug discovery. The 5-methyl group contributes to enhanced membrane permeability relative to des-methyl analogs, while the carbonitrile and amino groups provide synthetic handles for further derivatization toward optimized leads.

SAR Expansion in Quinoline Series

The precise substitution pattern—specifically the 5-methyl-3-carbonitrile combination—creates a defined SAR probe. Researchers can systematically modify the 2-amino or 4-hydroxy groups while maintaining the core selectivity profile established by the 5-methyl and 3-carbonitrile motifs, enabling efficient exploration of chemical space around a validated MAO-B preferential pharmacophore.

Application
Selection Property
Validation Focus
Neuroscience research: MAO-B pathway studies, dopamine metabolism models
Reported MAO-B isoform selectivity profile
Target engagement and dose-response in MAO-B assays
MAO inhibitor benchmarking studies
Distinct potency niche vs standard inhibitors
Parallel dose-response comparison with clorgyline/deprenyl
CNS drug discovery: building block for lead optimization
Balanced lipophilicity and conformational rigidity profile
Permeability and metabolic stability screening in CNS models
SAR exploration: quinoline-3-carbonitrile series
Defined substitution pattern (5-methyl, 3-carbonitrile)
Systematic derivatization and MAO-B selectivity profiling
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